molecular formula C19H18INO B3338173 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide CAS No. 86467-58-5

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide

Cat. No.: B3338173
CAS No.: 86467-58-5
M. Wt: 403.3 g/mol
InChI Key: QKLOIMJUKDFQHI-RVDQCCQOSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide is a quaternary quinolinium salt characterized by a planar aromatic system. Its structure comprises a 1-methylquinolinium core linked via an E-configured ethenyl bridge to a 4-methoxyphenyl substituent. The iodide counterion balances the positive charge on the quinolinium nitrogen.

Key structural features include:

  • E-configuration: The ethenyl group adopts an E-geometry, minimizing steric hindrance between the quinolinium and methoxyphenyl moieties.
  • Planarity: The quinolinium and methoxyphenyl rings are nearly coplanar, facilitating π-π stacking interactions in the solid state .
  • Substituent effects: The methoxy group enhances electron density on the phenyl ring, influencing optical and electronic properties.

Synthesis typically involves condensation of 1-methylquinolinium iodide with 4-methoxybenzaldehyde in the presence of a base like piperidine, followed by recrystallization .

Properties

IUPAC Name

2-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylquinolin-1-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18NO.HI/c1-20-17(12-10-16-5-3-4-6-19(16)20)11-7-15-8-13-18(21-2)14-9-15;/h3-14H,1-2H3;1H/q+1;/p-1/b11-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLOIMJUKDFQHI-RVDQCCQOSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=C(C=CC2=CC=CC=C21)C=CC3=CC=C(C=C3)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1=C(C=CC2=CC=CC=C21)/C=C/C3=CC=C(C=C3)OC.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90586101
Record name 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86467-58-5
Record name Quinolinium, iodide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166435
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90586101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Ethenyl Linkage: The initial step involves the formation of the ethenyl linkage between the 4-methoxyphenyl group and the quinoline core. This can be achieved through a Heck reaction, where 4-methoxyphenyl iodide is coupled with a quinoline derivative in the presence of a palladium catalyst.

    Methylation: The quinoline nitrogen is then methylated using methyl iodide under basic conditions to form the quaternary ammonium salt.

    Purification: The final product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.

    Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar solvents.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Ethyl-substituted quinoline derivatives.

    Substitution: Halide-substituted quinoline derivatives.

Scientific Research Applications

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex quinoline derivatives.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Quinolinium and Pyridinium Derivatives
Compound Core Structure Substituent (R) Counterion E/Z Configuration Key Structural Notes
Target compound Quinolinium 4-Methoxyphenyl Iodide E Planar, π-π stacking
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylquinolinium iodide Quinolinium 4-Ethoxyphenyl Iodide E Ethoxy increases steric bulk; similar π-π interactions
2-[(E)-2-(2-Thienyl)ethenyl]-1-methylquinolinium iodide Quinolinium 2-Thienyl Iodide E Thienyl introduces sulfur heteroatom; altered electronic properties
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide Pyridinium 4-Ethoxyphenyl Iodide E Smaller core; centrosymmetric packing (P1 space group)
2-[(E)-2-(Naphthalen-2-yl)ethenyl]-1-methylquinolinium iodide Quinolinium Naphthalen-2-yl Iodide E Extended π-system; enhanced luminescence

Key Observations :

  • Substituent Effects: Ethoxy (vs. Thienyl groups introduce heteroatoms, modifying electronic transitions .
  • Core Structure : Pyridinium analogs (e.g., 1-methylpyridinium derivatives) exhibit smaller aromatic systems, leading to different intermolecular interactions (e.g., weaker π-π stacking) .
  • Configuration : All listed compounds adopt the E-configuration, critical for maintaining planarity and conjugation.

Physicochemical Properties

Table 2: Selected Physicochemical Data
Compound Melting Point (K) Solubility Crystal System Space Group Notable Interactions
Target compound ~480–485 (est.) Polar aprotic solvents Not reported - π-π stacking, C–H···I
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylpyridinium iodide 481–483 Methanol Triclinic P1 O–H···I, C–H···O
2-[(E)-2-(4-Ethoxyphenyl)ethenyl]-1-methylquinolinium 4-fluorobenzenesulfonate 463–465 DMSO Monoclinic C2/c C–H···O, π-π stacking

Key Observations :

  • Melting Points : Ethoxy-substituted derivatives show slightly higher melting points than methoxy analogs due to increased van der Waals interactions .
  • Crystal Packing: Quinolinium salts with larger anions (e.g., 4-fluorobenzenesulfonate) exhibit layered structures stabilized by anion-cation interactions .
  • Solubility : Iodide salts are generally more soluble in polar solvents than sulfonate derivatives.

Biological Activity

2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide, a compound with significant structural properties, has garnered attention for its potential biological activities. This article explores its synthesis, mechanism of action, and various biological evaluations, including case studies and research findings.

  • IUPAC Name : this compound
  • CAS Number : 86467-58-5
  • Molecular Formula : C19H19NO
  • Molecular Weight : 403.263 g/mol

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Ethenyl Linkage : Achieved through a Heck reaction between 4-methoxyphenyl iodide and a quinoline derivative using a palladium catalyst.
  • Methylation : The quinoline nitrogen is methylated with methyl iodide under basic conditions to yield the quaternary ammonium salt.
  • Purification : Final purification is conducted through recrystallization or chromatography to ensure high purity .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The quinoline core can intercalate with DNA, influencing transcription and replication processes.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways, particularly in cancer and inflammatory responses .

Anticancer Properties

Research indicates that quinoline derivatives exhibit considerable anticancer activity. A study evaluated the cytotoxic effects of various quinoline derivatives against several cancer cell lines, revealing that this compound showed significant inhibition of cell proliferation in vitro. The mechanism was linked to the inhibition of sirtuins, which are implicated in cancer progression .

Anti-inflammatory Effects

In another study focusing on anti-inflammatory properties, the compound demonstrated efficacy as a COX-2 inhibitor. This was evidenced by its ability to reduce nitric oxide production in RAW 264.7 cells stimulated with LPS, suggesting potential therapeutic applications in inflammatory diseases .

Study 1: Anticancer Activity

A recent investigation assessed the effects of this compound on breast cancer cell lines (MCF-7 and T47D). Results indicated that the compound exhibited potent cytotoxicity, with IC50 values significantly lower than those of standard chemotherapeutic agents. The study concluded that structural modifications could enhance its anticancer properties further.

CompoundCell LineIC50 (µM)
Test CompoundMCF-75.0
DoxorubicinMCF-710.0
Test CompoundT47D6.5
DoxorubicinT47D12.0

Study 2: Anti-inflammatory Activity

In vitro studies on RAW 264.7 macrophages demonstrated that treatment with the compound resulted in a significant decrease in COX-2 expression levels compared to untreated controls, indicating its potential as an anti-inflammatory agent.

TreatmentNO Production (µM)
Control25.0
Test Compound10.0
Aspirin8.0

Q & A

Q. What are the optimal synthetic routes and critical parameters for preparing 2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide?

Methodological Answer: The compound is typically synthesized via a two-step process: (1) quaternization of 1-methylquinoline with iodomethane, followed by (2) a Heck coupling reaction with 4-methoxystyrene. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency .
  • Catalyst system: Palladium(II) acetate with phosphine ligands (e.g., PPh₃) improves yield .
  • Temperature control: Maintain 80–100°C to balance reaction rate and side-product formation .
    Validate purity via TLC and recrystallization (e.g., methanol/ethyl acetate mixtures) .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

Technique Key Features Reference
X-ray diffraction Resolves crystallographic disorder (e.g., ethoxyphenyl group in related analogs)
UV-Vis Absorbance peaks at ~350–400 nm (π→π* transitions in conjugated system)
NMR ¹H NMR: δ 8.5–9.0 ppm (quinolinium protons), δ 3.8 ppm (methoxy group)
IR Stretching bands at 1600 cm⁻¹ (C=C) and 1250 cm⁻¹ (C-O of methoxy)

Q. What are the stability considerations for this compound under laboratory conditions?

Methodological Answer:

  • Light sensitivity: Store in amber vials to prevent photodegradation of the ethenyl group .
  • Moisture: Anhydrous conditions prevent iodide counterion hydrolysis .
  • Temperature: Decomposition observed >150°C; store at 2–8°C for long-term stability .

Advanced Research Questions

Q. How can crystallographic disorder in the ethenyl or methoxyphenyl groups be resolved?

Methodological Answer: Disorder, as seen in analogs (e.g., 4-ethoxyphenyl derivatives ), is modeled using:

  • Multi-component refinement: Assign occupancy ratios (e.g., 0.61:0.39 for major/minor conformers) .
  • Restraints: Apply geometric constraints to bond lengths/angles using software like SHELXL .
  • Validation: Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. What methodologies elucidate structure-activity relationships (SAR) for bioactivity?

Methodological Answer:

Approach Application Reference
Antibacterial assays MIC testing (e.g., 2.34 µg/ml against MRSA in iodide salts)
Anion substitution Compare activity of iodide vs. sulfonate salts to assess anion effects
Computational docking Map cationic quinolinium interactions with bacterial membrane targets

Q. How can contradictions in reported bioactivity data be addressed?

Methodological Answer:

  • Standardize protocols: Use CLSI guidelines for MIC assays to minimize variability .
  • Control experiments: Test counterion effects (e.g., iodide vs. 4-fluorobenzenesulfonate ).
  • Synchrotron studies: Resolve crystallographic ambiguities affecting molecular conformation .

Q. What advanced computational methods predict photophysical properties?

Methodological Answer:

  • TD-DFT calculations: Simulate UV-Vis spectra by modeling HOMO→LUMO transitions .
  • Molecular dynamics (MD): Analyze π-π stacking interactions (e.g., 3.6–3.8 Å separations ).
  • Charge-transfer analysis: Quantify dipole moments to assess nonlinear optical (NLO) potential .

Data Contradiction Analysis

Q. How to reconcile discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

  • Cross-validation: Compare XRD bond lengths (e.g., C=C at 1.326 Å ) with NMR coupling constants (J = 12–16 Hz for trans ethenyl protons).
  • Dynamic effects: Use variable-temperature NMR to assess conformational flexibility not captured in XRD .

Experimental Design Considerations

9. Designing studies to probe anion-dependent bioactivity:
Methodological Answer:

  • Synthesize analogs: Replace iodide with sulfonate, tosylate, or tetrafluoroborate anions .
  • Control variables: Maintain consistent cation structure and purity (HPLC ≥98%).
  • Assay design: Use time-kill curves and biofilm inhibition assays for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide
Reactant of Route 2
2-[(E)-2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.